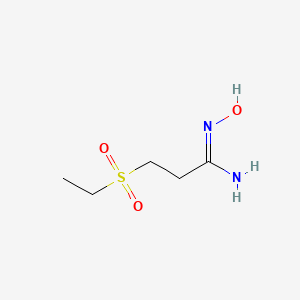
3-(ethanesulfonyl)-N'-hydroxypropanimidamide
Vue d'ensemble
Description
3-(ethanesulfonyl)-N'-hydroxypropanimidamide is a useful research compound. Its molecular formula is C5H12N2O3S and its molecular weight is 180.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(ethanesulfonyl)-N'-hydroxypropanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C5H12N2O3S
- CAS Number : 1216372-52-9
- Molecular Weight : 188.23 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties.
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as acetylcholinesterase and lipoxygenase, which are crucial in various physiological processes .
- Modulation of Receptor Activity : It has been suggested that compounds with similar structures can modulate GPR119 activity, potentially impacting metabolic disorders .
Biological Activity and Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Antimicrobial Activity : Research indicates that sulfonamides can exhibit significant antimicrobial properties against various bacterial strains .
- Antitumor Activity : Preliminary studies suggest that derivatives of sulfonamides may inhibit cancer cell growth without affecting non-tumorigenic cells, highlighting their potential in cancer therapy .
- Metabolic Disorders : The compound may have applications in treating metabolic diseases by modulating insulin secretion and improving glucose tolerance .
Case Studies
- Antimicrobial Screening :
- Cancer Cell Inhibition :
Comparative Analysis
A comparison with other sulfonamide compounds reveals the following:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Metabolic Effects |
|---|---|---|---|
| This compound | Moderate | High | Potential |
| N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamide | High | Moderate | Low |
| Methylsulfonylmethane (MSM) | Low | Low | High |
Propriétés
IUPAC Name |
3-ethylsulfonyl-N'-hydroxypropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c1-2-11(9,10)4-3-5(6)7-8/h8H,2-4H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTFUCSQSKMSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)CC/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















